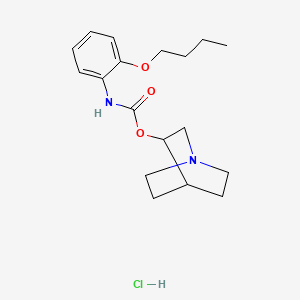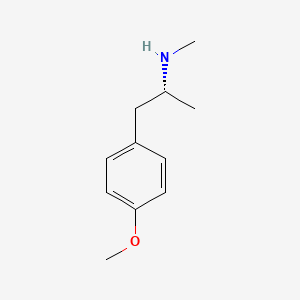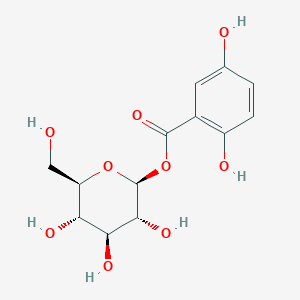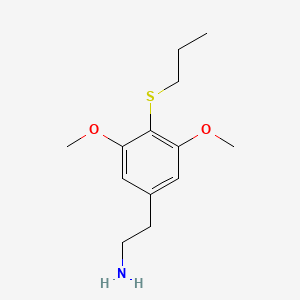
Thioproscaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioproscaline, also known as 3,5-dimethoxy-4-propylthio phenethylamine, is a lesser-known psychedelic drug. It is the 4-propylthio analog of mescaline and was first synthesized by Alexander Shulgin. In his book “Phenethylamines I Have Known And Loved” (PiHKAL), Shulgin lists the dosage range as 20–25 mg and the duration as 10–15 hours. This compound is known to cause closed-eye visuals, slight open-eye visuals, and a body load .
准备方法
Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.
Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Thioproscaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .
科学研究应用
Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for potential therapeutic uses in treating mental health disorders, although data is limited.
Industry: Limited industrial applications due to its status as a controlled substance.
作用机制
Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .
相似化合物的比较
Thioproscaline is similar to other psychedelic phenethylamines such as:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Proscaline: Another analog of mescaline with a similar structure but different substituents.
Thiomescaline: A thioether analog of mescaline, similar to this compound but with different alkyl groups.
This compound is unique due to its specific propylthio substitution, which alters its pharmacological properties and duration of action compared to other similar compounds .
属性
CAS 编号 |
90109-55-0 |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC 名称 |
2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 |
InChI 键 |
BQFDSMXQCJFKCH-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C=C(C=C1OC)CCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



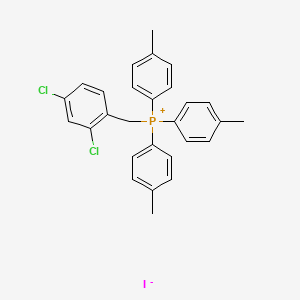
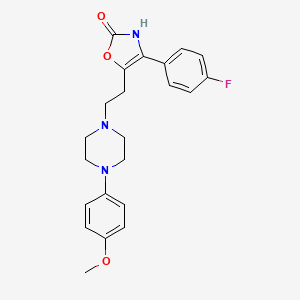
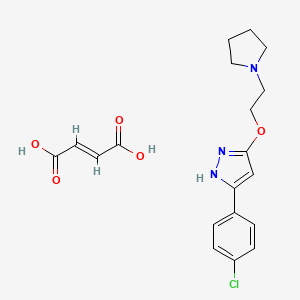
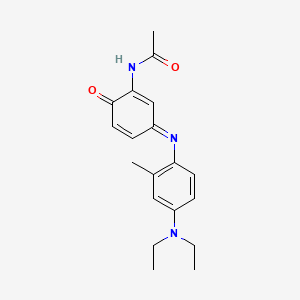

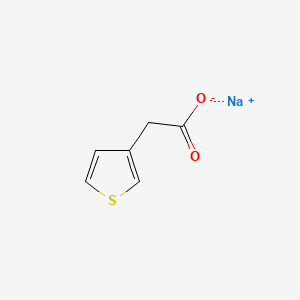
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
